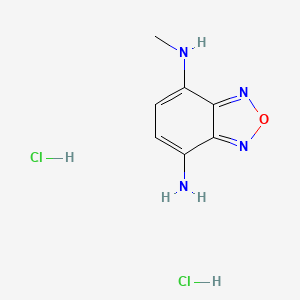

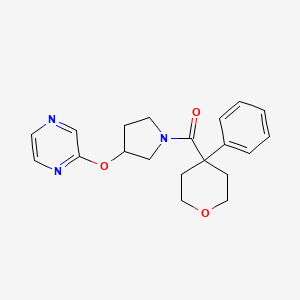

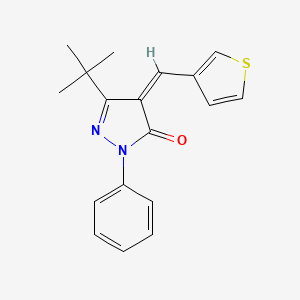

N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide, also known as CPET, is a novel chemical compound that has been the subject of research in recent years. CPET is a thiol-reactive compound that has been shown to have potential applications in scientific research, particularly in the field of biochemistry. In

Aplicaciones Científicas De Investigación

Pummerer Cyclisation

Alpha-sulfanyl N-aryl acetamides, when attached to resin via the sulfur atom, undergo efficient Pummerer cyclisation upon activation of the sulfur link to give oxindoles. These heterocyclic products can be cleaved from the resin in a traceless manner using samarium(II) iodide, suggesting a convenient construction of oxindoles enabled by a sulfur-link to resin (McAllister et al., 2003).

Synthesis of Benzyl Substituted Acyclic Reissert Compounds

N-(1-cyano-2-substituted phenylethyl) acetamides were synthesized by reduction of corresponding titled compounds with NaTeH. This procedure offers a general and convenient method for preparing benzyl substituted acyclic Reissert compounds without using phenylacetaldehydes as starting materials (Zeng et al., 1997).

Antimicrobial Agent Synthesis

A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This involved versatile, readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, showing the compound's utility in developing potential antimicrobial agents (Darwish et al., 2014).

Mechanism of Action of N-Acetylcysteine

The compound's role in the synthesis and investigation of N-acetylcysteine's mechanism, particularly focusing on hydrogen sulfide and sulfane sulfur species, illustrates its broader applicability in studying drug mechanisms and antioxidative properties (Pedre et al., 2021).

Synthesis of Antitumor Agents

Another application involves the synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives bearing a biologically active sulfonamide moiety for their antitumor activity, highlighting the compound's role in developing new cancer therapies (Albratty et al., 2017).

Propiedades

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-8(14)5-16-6-10(15)13-11(2,7-12)9-3-4-9/h9H,3-6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIJKNAFRMJHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSCC(=O)NC(C)(C#N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyano-1-cyclopropylethyl)-2-(2-oxopropylsulfanyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2656066.png)

![9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B2656068.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2656074.png)